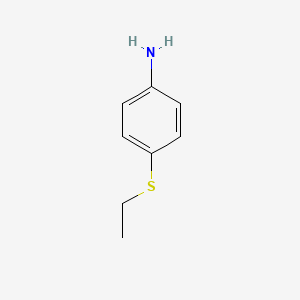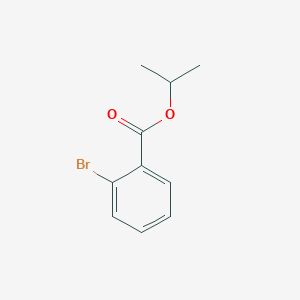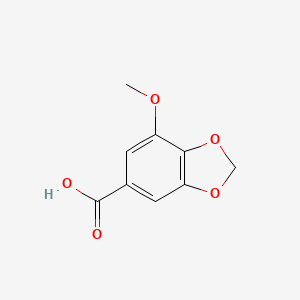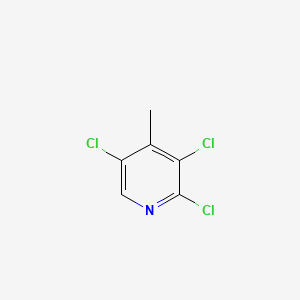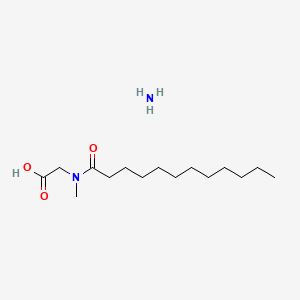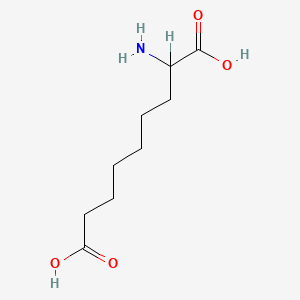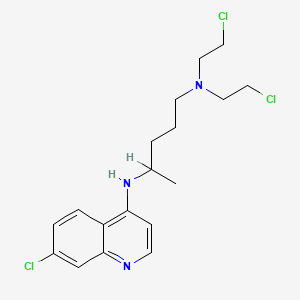
氯喹芥
描述
Chloroquine is an antimalarial drug used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum . It is also used for second line treatment for rheumatoid arthritis . Chloroquine is an aminoquinolone derivative first developed in the 1940s for the treatment of malaria . It was the drug of choice to treat malaria until the development of newer antimalarials such as pyrimethamine, artemisinin, and mefloquine . Chloroquine and its derivative hydroxychloroquine have since been repurposed for the treatment of a number of other conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis .
Synthesis Analysis
A new chloroquine-derived photoaffinity probe has been prepared by a convergent synthesis from derivative of 4,7-dichloroquinoline and N1,N1-diethyl-N4-methylpentane . The features of this probe are a unique 3-azido photolabel, the pyridine ring of the quinoline, and the presence of a secondary amine at the 4-position of the quinoline .Molecular Structure Analysis
Chloroquine is primarily metabolized by CYP2D6 and CYP3As isoforms, generating the major pharmacologically active byproducts: monodesethylchloroquine, bidesethylchloroquine and 7-chloro-4-aminoquinoline .Chemical Reactions Analysis
HPLC coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples . The main chromatographic conditions used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites are presented and discussed .Physical And Chemical Properties Analysis
HPLC coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples . The main chromatographic conditions used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites are presented and discussed .科学研究应用
抗病毒研究和COVID-19
氯喹以其抗疟疾特性而闻名,因其在治疗感染新型冠状病毒(SARS-CoV-2)患者中的潜在益处而受到关注。这种兴趣基于先前在抗病毒研究领域的实验,表明氯喹在对抗病毒感染方面具有潜力(Touret & de Lamballerie, 2020)。
化疗和代谢命运
研究探讨了氯喹芥在小鼠体内的代谢命运,观察到给药剂的完全保留而不干扰代谢过程。研究表明氯喹芥的结合是迅速且主要是不可逆的,对化疗具有重要影响(Rutman, Steele, & Price, 1961)。
氮芥类似物和组织分布
对氯喹和奎那喹的氮芥类似物的研究表明,这些化合物选择性地集中在某些实质器官中,并由于它们对核酸的亲和力而在细胞核中定位。这表明它们在针对从父化合物积累的组织中产生的恶性肿瘤中的潜在应用(Jones et al., 1958)。
免疫调节作用
氯喹以其免疫调节作用而闻名,尤其是在抑制炎症介质如肿瘤坏死因子α和白细胞介素6的产生/释放方面。这些特性引发了关于其在管理艾滋病和严重急性呼吸综合征等病毒性疾病中的潜在用途的问题(Savarino et al., 2003)。
增强癌症放疗效果
研究表明氯喹可以增强癌症治疗中放射疗法的疗效。通过阻断内体途径,它促使放射诱导的细胞死亡并协助抗肿瘤免疫,特别是在乳腺癌中(Ratikan, Sayre, & Schaue, 2013)。
氮芥在肿瘤疾病治疗中的应用
氯喹的类似物,如氮芥,已被研究用于治疗肿瘤疾病。由于它们的化学和生物学特性,这些化合物已被研究用于癌症治疗的临床应用(Rhoads, 1946)。
在其他疾病中的潜力
研究表明,氯喹及其类似物可能在疟疾之外的疾病中发挥治疗作用,包括红斑狼疮、风湿病等疾病,甚至某些癌症形式。这是由于它们的溶酶体靶向性、抗炎和免疫调节机制(Al-Bari, 2015)。
作用机制
安全和危害
未来方向
Hydroxychloroquine and chloroquine have garnered unprecedented attention as potential therapeutic agents against COVID-19 following several small clinical trials, uncontrolled case series, and public figure endorsements . While there is a growing body of scientific data, there is also concern for harm, particularly QTc prolongation and cardiac arrhythmias .
属性
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSNJULRYCPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956994 | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3562-71-8 | |
| Record name | N1,N1-Bis(2-chloroethyl)-N4-(7-chloro-4-quinolinyl)-1,4-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE MUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V891C841Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



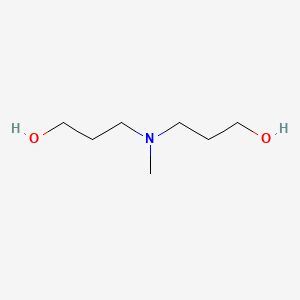
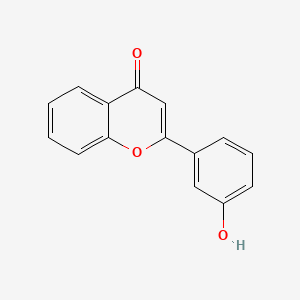
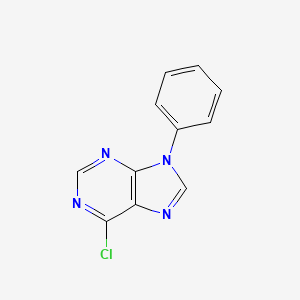

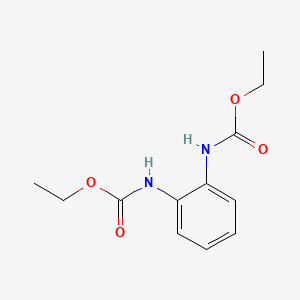
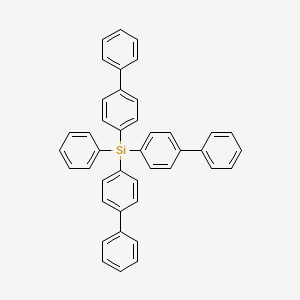

![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)
